(E)-2-(4-bromophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(4-bromophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system, which includes a bromophenyl and a butan-2-yloxy-chloro-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-bromophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile typically involves a multi-step process. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-bromophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-bromophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the aromatic rings can facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Lacks the butan-2-yloxy and chloro substituents.
(E)-2-(4-chlorophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile: Substitutes bromine with chlorine on the phenyl ring.
Uniqueness
(E)-2-(4-bromophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine, chloro) groups can lead to distinct properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClNO2/c1-4-13(2)25-20-18(22)10-14(11-19(20)24-3)9-16(12-23)15-5-7-17(21)8-6-15/h5-11,13H,4H2,1-3H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUGLWYTSVQCFJ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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